4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a methoxyphenyl group attached to an isoquinolinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Chlorophenyl and Methoxyphenyl Groups: The chlorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one: Similar structure but lacks the methoxy group.
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one: Similar structure but with the methoxy group in a different position.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3/c1-30-18-6-4-5-17(13-18)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-31-23)15-9-11-16(25)12-10-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIXMKLCGBXIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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